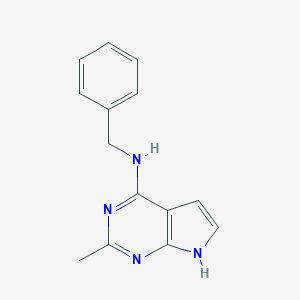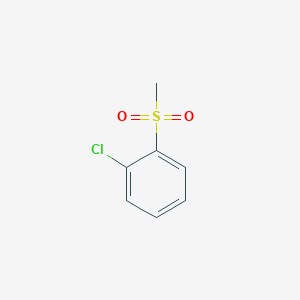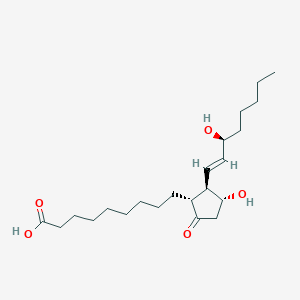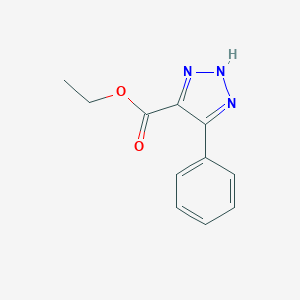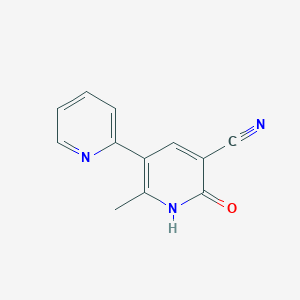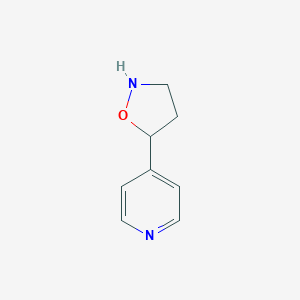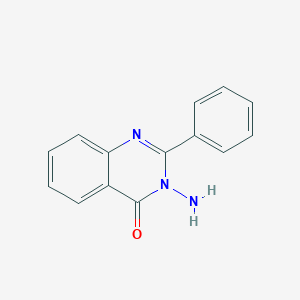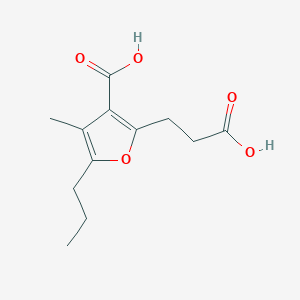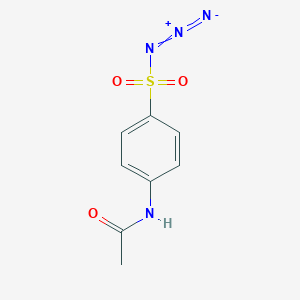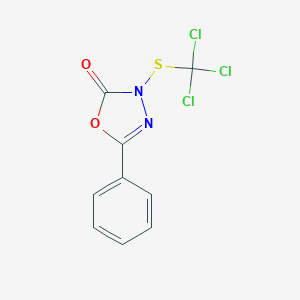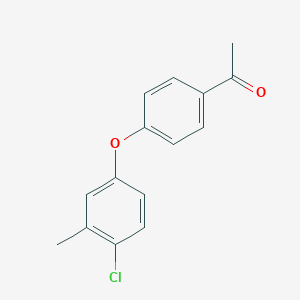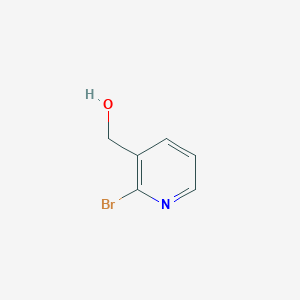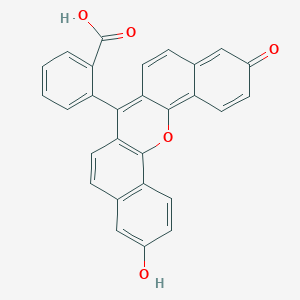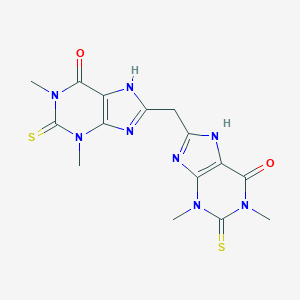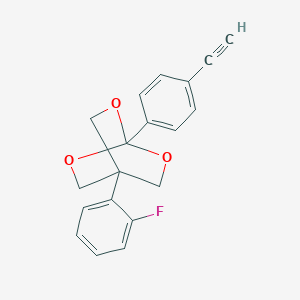
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its transporters are essential for maintaining the proper balance of glutamate in the brain. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Wirkmechanismus
TBOA inhibits the activity of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate into the cell. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter protein.
Biochemische Und Physiologische Effekte
TBOA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to cause seizures in animal models, which is consistent with its potential use in treating epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in some animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TBOA as a research tool is its potency and specificity for glutamate transporters. TBOA has been shown to be a highly effective inhibitor of glutamate transporters, making it a valuable tool for investigating the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as a research tool. It is highly toxic and can cause neuronal damage and death at high concentrations. Additionally, TBOA has a short half-life and is rapidly metabolized in vivo, making it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving TBOA. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate dysregulation. Another area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's disease. Finally, there is ongoing research into the potential use of TBOA as a therapeutic agent for epilepsy, stroke, and traumatic brain injury.
Synthesemethoden
TBOA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of TBOA is a complex process and requires specialized knowledge and equipment. The synthesis method is not discussed in detail here, but it is important to note that the purity and quality of the synthesized TBOA are critical factors in its effectiveness as a research tool.
Wissenschaftliche Forschungsanwendungen
TBOA has been widely used as a research tool in neuroscience to investigate the role of glutamate transporters in various neurological disorders. TBOA has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
Eigenschaften
CAS-Nummer |
131505-64-1 |
|---|---|
Produktname |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)- |
Molekularformel |
C19H15FO3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-(4-ethynylphenyl)-4-(2-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-7-9-15(10-8-14)19-21-11-18(12-22-19,13-23-19)16-5-3-4-6-17(16)20/h1,3-10H,11-13H2 |
InChI-Schlüssel |
BJBGXPREQPCNLN-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
Andere CAS-Nummern |
131505-64-1 |
Synonyme |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluoropheny l)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



